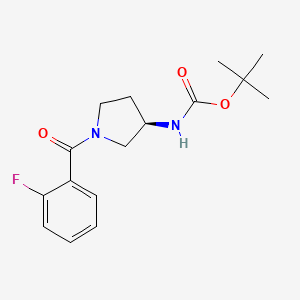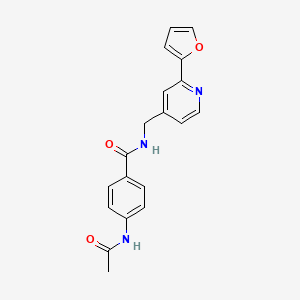
4-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide, also known as FPA-124, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have a high affinity for the CXCR4 receptor, which is involved in cell migration and proliferation.
科学的研究の応用
Synthesis and Characterization Compounds structurally related to "4-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide" have been synthesized and characterized for their potential applications. For instance, the synthesis, characterization, and biological evaluation of various N-aryl amino-4-acetamido-2-ethoxy benzamides have been explored, demonstrating the importance of these compounds in antimicrobial activities. These studies highlight the synthetic routes and chemical properties of benzamide derivatives, providing a foundation for further exploration into their applications (Padaliya & Parsania, 2015).
Biological Activities Research into structurally similar compounds has identified potential biological activities, including antimicrobial and antiprion properties. For example, benzamide derivatives have been evaluated for their antiprion activities, indicating the potential for these compounds to serve as lead compounds in the development of therapeutic agents against prion diseases (Fiorino et al., 2012). Additionally, compounds with a pyridine moiety have shown promising antiprotozoal activities, suggesting their potential use in combating protozoal infections (Ismail et al., 2004).
Chemical Properties and Interactions The chemical properties and interactions of related compounds, such as their crystal structures and binding affinities, have been studied to understand their potential applications. For instance, the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide has been determined, providing insights into the molecular packing and hydrogen bonding interactions (Deng et al., 2014). Such studies are crucial for the design of compounds with specific biological activities.
特性
IUPAC Name |
4-acetamido-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13(23)22-16-6-4-15(5-7-16)19(24)21-12-14-8-9-20-17(11-14)18-3-2-10-25-18/h2-11H,12H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPUMOBBQXRWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

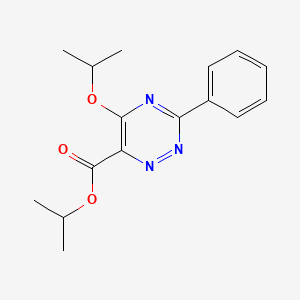
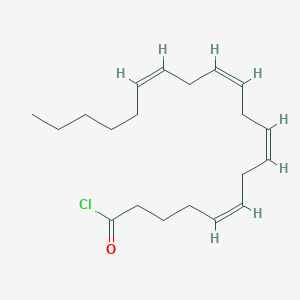
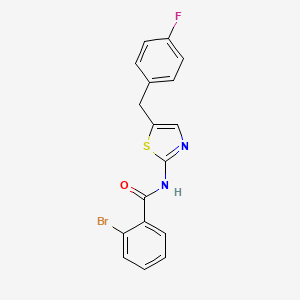
![(1R,5R)-Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2451422.png)
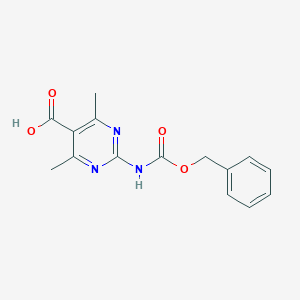
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2451428.png)

![N-cyclopentyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2451431.png)
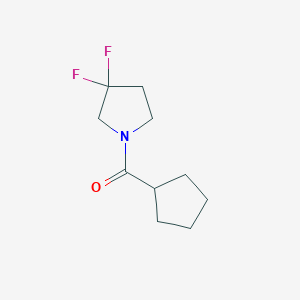

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2451434.png)
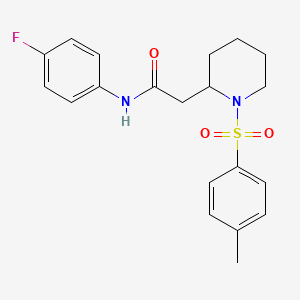
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2451437.png)
